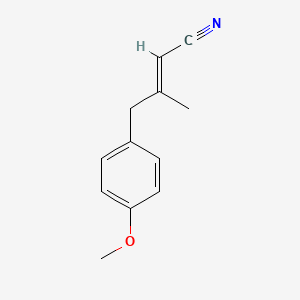

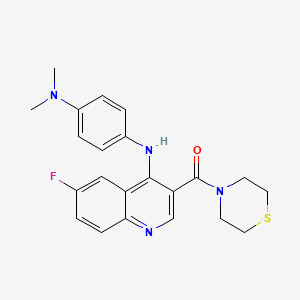

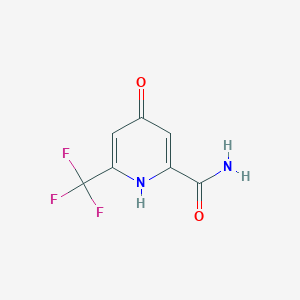

4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxyphenyl compounds have gained attention in scientific research due to their potential applications in various fields such as medicine, material science, and organic chemistry. They are often used in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of oxovanadium (IV)tetra (4-methoxyphenyl)porphyrinsalicylates involves the coordination of metal ions at the center of the porphyrin ring .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies often involve the analysis of geometrical parameters, energies of molecular orbitals, and chemical reactivity descriptors .

Chemical Reactions Analysis

Reactions involving (4-methoxyphenyl)amine and its derivatives have been studied. For instance, (4-methoxyphenyl)formamide was synthesized by reacting (4-methoxyphenyl)amine with ethyl formate .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. These analyses often involve studying the optimized geometrical parameters, energies of molecular orbitals, and chemical reactivity descriptors .

科学的研究の応用

Organic Synthesis and Material Science

A novel cyclopentene annulation method based on a conjugate addition reaction with 4-methoxybut-3-enenitrile developed treatment of cyclic enone with potassium carbanion of the nitrile followed by acetic anhydride afforded an enol acetate. This led to an HCl-mediated intramolecular cyclization reaction yielding a bicyclo[n.3.0]alkenone derivative in good yield. This method provides a new chiral building block for steroids and other natural compounds (Tanino, Miyashita, 2006).

Vibrational Spectral Studies

Vibrational spectral analysis of methyl 3-(4-methoxyphenyl)prop-2-enoate, a new organic non-linear optic (NLO) crystal, was carried out using near-IR Fourier transform Raman and Fourier transform IR spectroscopy. The study predicted large NLO efficiency, confirmed by powder efficiency experiments, and identified charge-transfer interactions vital for NLO activity (Sajan, Jayakumar, Zaleski, 2005).

Corrosion Inhibition

3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was tested for its inhibition performance on mild steel in hydrochloric acid medium, reaching an inhibition efficiency of up to 98%. This study demonstrates the compound's efficacy as a corrosion inhibitor and explores its adsorption behavior and mechanism on the steel surface (Bentiss, Traisnel, Lagrenée, 2009).

Photooxidation and Organic Transformations

The study on the electronic spectra, kinetic regularities, and the decay mechanism of 4-[(2E)-1-methylbut-2-en-1-yl]phenylnitroso oxide derivatives revealed insights into the cyclization and subsequent transformations leading to substituted benzo[d][1,2,3]dioxazole and nitrile oxide products. This contributes to understanding the photooxidation processes and the formation of organic compounds (Chainikova, Gataullin, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-4-(4-methoxyphenyl)-3-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-10(7-8-13)9-11-3-5-12(14-2)6-4-11/h3-7H,9H2,1-2H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWRTYVDJUFGMI-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)CC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/CC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2713867.png)

![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2713879.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2713883.png)